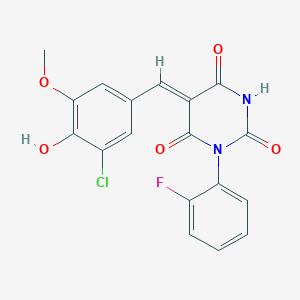![molecular formula C14H12ClN3O4 B5909602 6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909602.png)
6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CPNP" and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of CPNP is not fully understood, but it has been shown to modulate the activity of various ion channels and receptors in the brain. CPNP has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity and reducing the risk of seizures. CPNP has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
CPNP has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the levels of various neurotransmitters, including GABA, dopamine, and serotonin. CPNP has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells and tissues.
实验室实验的优点和局限性
CPNP has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent anticonvulsant and neuroprotective effects, which make it a useful tool for studying neurological disorders. However, CPNP is also highly toxic and can cause serious side effects in animals, making it difficult to use in certain types of experiments.
未来方向
There are numerous future directions for research on CPNP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of CPNP's potential as an anticancer agent, with further preclinical studies needed to determine its safety and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CPNP and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of CPNP involves the reaction of 4-chlorobenzaldehyde with acetoacetic ester, followed by the addition of nitroethane and ammonium acetate. This reaction results in the formation of CPNP as a yellow crystalline solid. The synthesis of CPNP has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
CPNP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to have potent anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. CPNP has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
属性
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-16-11(8-5-9-3-6-10(15)7-4-9)12(18(21)22)13(19)17(2)14(16)20/h3-8H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEKLZGOECMWCA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)

![1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![3-allyl-5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909549.png)
![1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909560.png)
![3-benzyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909563.png)
![3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909570.png)
![2-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5909577.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909584.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5909590.png)
![6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909614.png)
![ethyl 4-{5-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909621.png)